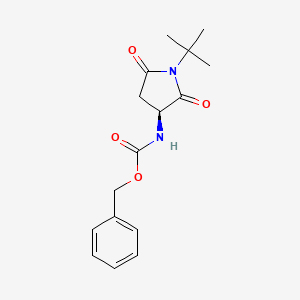
Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate is a complex organic compound that features a benzyl group, a tert-butyl group, and a dioxopyrrolidinylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate typically involves the reaction of benzyl chloroformate with (S)-tert-butyl-2,5-dioxopyrrolidin-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carbonyl groups in the dioxopyrrolidinyl moiety can be reduced to hydroxyl groups.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, such as the formation of benzyl ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Hydroxyl derivatives of the dioxopyrrolidinyl moiety.
Substitution: Benzyl ethers, benzyl esters.
Applications De Recherche Scientifique
Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the dioxopyrrolidinyl moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl chloroformate: Used in the synthesis of carbamates and other derivatives.
tert-Butyl carbamate: A simpler carbamate compound with similar protective group properties.
2,5-Dioxopyrrolidin-3-yl derivatives: Compounds with similar dioxopyrrolidinyl moieties used in various chemical and biological applications.
Uniqueness
Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate is unique due to the combination of its structural features, which confer specific reactivity and binding properties. The presence of both benzyl and tert-butyl groups, along with the dioxopyrrolidinyl moiety, allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C16H20N2O4 |
|---|---|
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
benzyl N-[(3S)-1-tert-butyl-2,5-dioxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)18-13(19)9-12(14(18)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)/t12-/m0/s1 |
Clé InChI |
UWPZLUAYYYZRAG-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)N1C(=O)C[C@@H](C1=O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)N1C(=O)CC(C1=O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















